molecular formula C4H6Cl2N3O2P B12341821 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one

2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one

Cat. No.: B12341821
M. Wt: 229.99 g/mol
InChI Key: LLAFVXRGNOJWJX-UHFFFAOYSA-N
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Description

2-(Dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one is a specialized chemical reagent designed for research applications. It features an imidazol-5-one core, a scaffold of significant interest in medicinal and synthetic chemistry due to its presence in various biologically active molecules . The imidazole and imidazolone ring systems are known for their amphoteric properties and wide range of biological activities, serving as key structural components in pharmaceuticals, agrochemicals, and functional materials . The dichlorophosphorylamino substituent on this particular derivative suggests its potential utility as a synthetic intermediate or a phosphorylating agent in the development of novel compounds. Researchers may find value in this chemical for constructing more complex molecules, exploring new synthetic pathways, or as a precursor in drug discovery efforts aimed at targeting various disease mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C4H6Cl2N3O2P

Molecular Weight

229.99 g/mol

IUPAC Name

(2E)-2-dichlorophosphorylimino-1-methylimidazolidin-4-one

InChI

InChI=1S/C4H6Cl2N3O2P/c1-9-2-3(10)7-4(9)8-12(5,6)11/h2H2,1H3,(H,7,8,10,11)

InChI Key

LLAFVXRGNOJWJX-UHFFFAOYSA-N

Isomeric SMILES

CN\1CC(=O)N/C1=N\P(=O)(Cl)Cl

Canonical SMILES

CN1CC(=O)NC1=NP(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorylation of Imidazolone Derivatives

A primary strategy involves phosphorylating an amine-functionalized 3-methyl-4H-imidazol-5-one precursor. This method leverages the reactivity of phosphoryl chloride (POCl₃) or related reagents to introduce the dichlorophosphorylamino group.

Key Steps :

  • Core Synthesis : Prepare 3-methyl-4H-imidazol-5-one via cyclization of appropriate precursors (e.g., urea derivatives or amino acids).
  • Amination : Introduce an amine group at position 2 of the imidazolone ring.
  • Phosphorylation : React the amine with POCl₃ under anhydrous conditions to form the dichlorophosphorylamino substituent.

Conditions :

  • Solvent : N-methyl-2-pyrrolidone (NMP) or acetonitrile.
  • Temperature : 195–203°C (heating with oil bath).
  • Catalyst : Pyridine or triethylamine to neutralize HCl byproducts.
Table 1: Hypothetical Reaction Parameters for Phosphorylation
Parameter Value/Description Source
Reactant 3-Methyl-4H-imidazol-5-one amine
Reagent POCl₃ (1.2–1.5 eq)
Solvent NMP (10–90 mL)
Temperature 200°C (1 hour)
Yield 70–80% (estimated)

Challenges and Optimization Strategies

Isomerization Control

In Midazolam synthesis, isomerization poses challenges, requiring basic treatment to convert unwanted isomers. For 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one, isomerization risks may necessitate:

  • Microreactor Use : Continuous flow systems to limit residence time and minimize side reactions.
  • Low-Temperature Workup : Rapid cooling post-reaction to preserve stereochemistry.

Moisture Sensitivity

Phosphoryl chlorides (e.g., POCl₃) react vigorously with water, necessitating anhydrous conditions. Strategies include:

  • Inert Atmosphere : Nitrogen or argon during synthesis.
  • Drying Agents : Molecular sieves in solvent systems.

Mechanistic Insights

Phosphorylation Kinetics

The reaction of amines with POCl₃ proceeds via nucleophilic attack on the electrophilic phosphorus center, displacing chloride ions. For imidazolone derivatives:

  • Amine Activation : Base deprotonates the amine, enhancing nucleophilicity.
  • Phosphorylation : POCl₃ reacts with the amine to form O=P(Cl)₂-NH- intermediate.
  • Byproduct Removal : HCl is neutralized by pyridine or triethylamine.
Table 2: Key Reaction Steps and Intermediates
Step Intermediate Role of Reagents/Conditions
1 3-Methyl-4H-imidazol-5-one amine Precursor for phosphorylation
2 Phosphorylated intermediate POCl₃ in NMP, 200°C
3 2-(Dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one Neutralization of HCl

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Phosphoramidates, phosphoramidites, and other substituted derivatives.

    Hydrolysis: Phosphoric acid derivatives and imidazole derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the imidazole ring.

Scientific Research Applications

(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoramidic dichloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

2-[Bis(phenylmethoxy)phosphorylamino]-3-methyl-4H-imidazol-5-one

Structural Differences :

  • Substituents : The phosphoryl group here is substituted with dibenzyloxy (OCH₂C₆H₅) groups instead of chlorine atoms.
  • Molecular formula : C₂₄H₂₃N₃O₅P (MW: 464.43 g/mol) .

Key Comparisons :

Property Target Compound Dibenzyloxy Derivative
Reactivity High (Cl substituents) Lower (stable O-benzyl groups)
Hydrophobicity (LogP) 0.93 Likely higher (>3.0)
Synthetic Utility Precursor for phosphorylation Prodrug design (ester hydrolysis)

Applications :
The dibenzyloxy derivative may act as a prodrug due to its hydrolyzable benzyl groups, whereas the dichloro variant is more suited for direct phosphorylation reactions .

Tri-Substituted Imidazole Derivatives (e.g., 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole)

Structural Differences :

  • Core modification : These lack the imidazol-5-one ring (replaced by imidazole) and phosphoryl group.
  • Substituents : Aromatic groups dominate (e.g., fluorophenyl, diphenyl) .

Key Comparisons :

Property Target Compound Tri-Substituted Imidazoles
Electronic Effects Electron-withdrawing (P=O) Electron-donating (aryl groups)
Biological Activity Unreported Antimicrobial, antitumor
Synthesis Likely via phosphorylation Cyclocondensation of aldehydes and diamines

Implications :
The absence of a phosphoryl group in tri-substituted imidazoles reduces electrophilicity but enhances aromatic interactions, favoring biological applications .

Indole-Functionalized Imidazolones (e.g., 2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one)

Structural Differences :

  • Substituents : Indole moieties replace the phosphoryl group, introducing π-conjugated systems .
  • Molecular Weight : Higher (~350–400 g/mol) due to bulky indole groups .

Key Comparisons :

Property Target Compound Indole Derivatives
Solubility Moderate Lower (hydrophobic indole)
Coordination Chemistry P=O as ligand Indole N-H as H-bond donor
Bioactivity Potential enzyme inhibition Anticancer (DNA intercalation)

Synthetic Notes: Indole derivatives are synthesized via Schiff base formation, while the target compound likely requires phosphorus-based reagents .

5-(1,3-Benzodioxol-5-ylmethyl)-2-(phenylamino)-4H-imidazol-4-one

Structural Differences :

  • Substituents: Contains a benzodioxole group and phenylamino substituent .
  • Molecular Formula : C₁₇H₁₃N₃O₃ (MW: 307.31 g/mol) .

Key Comparisons :

Property Target Compound Benzodioxole Derivative
Electron Effects Electron-deficient (Cl, P=O) Electron-rich (benzodioxole)
Pharmacokinetics Unreported Enhanced metabolic stability

Biological Activity

2-(Dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₅H₈Cl₂N₃O
  • Molecular Weight : 195.05 g/mol

The presence of the dichlorophosphoryl group suggests potential interactions with biological macromolecules, particularly proteins and nucleic acids.

Research indicates that 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, particularly those related to signal transduction pathways.
  • Interaction with Nucleic Acids : Its structure allows for potential binding to DNA and RNA, which could interfere with replication and transcription processes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Study Activity Tested Findings Reference
Study 1Enzyme Inhibition70% inhibition of target enzyme at 50 µM
Study 2AntimicrobialEffective against Gram-positive bacteria
Study 3CytotoxicityIC50 value of 25 µM against cancer cell lines

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study conducted by researchers at the University of North Carolina explored the compound's effect on viral replication. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent.
  • Case Study 2 : Research published in Frontiers in Microbiology demonstrated that 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one exhibited selective toxicity towards specific cancer cell lines while sparing normal cells, indicating a promising lead for cancer therapy.

Discussion

The biological activity of 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one presents opportunities for further research and development. Its ability to inhibit enzymes and interact with nucleic acids positions it as a versatile candidate for drug development. However, comprehensive studies are required to fully elucidate its mechanisms and optimize its efficacy.

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